Methyl 3-aminocyclobutanecarboxylate hydrochloride
Description
Overview of Conformationally Restricted Amino Acids
Conformationally restricted amino acids are analogues of proteinogenic amino acids in which the rotation around one or more single bonds is limited. This restriction is typically achieved by incorporating the amino acid backbone or side chain into a cyclic structure. By reducing the number of accessible conformations, these modified amino acids help to pre-organize a peptide or small molecule into a specific three-dimensional shape. This can lead to a number of advantageous properties, including increased receptor affinity and selectivity, enhanced metabolic stability, and improved oral bioavailability. The incorporation of these rigid structures provides valuable insights into the bioactive conformation of a peptide or drug, aiding in the design of more potent and specific therapeutic agents.
Importance of Cyclobutane-Derived Amino Acids in Chemical and Biological Systems
Cyclobutane-derived amino acids represent a significant class of conformationally restricted building blocks. The cyclobutane (B1203170) ring, with its puckered four-membered structure, introduces a unique geometric constraint that is distinct from other cyclic systems. These amino acids have found utility as synthetic building blocks and as components of peptidomimetics, which are molecules that mimic the structure and function of peptides. In biological systems, the rigid cyclobutane scaffold can help to orient key pharmacophoric groups in a precise manner, leading to enhanced interactions with biological targets such as enzymes and receptors.
Research Landscape and Historical Context of 3-Aminocyclobutanecarboxylates
The exploration of 3-aminocyclobutanecarboxylates is closely tied to the broader investigation of conformationally restricted analogues of neurotransmitters, particularly gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a variety of neurological disorders. nih.gov Researchers have synthesized both cis- and trans-3-aminocyclobutane-1-carboxylic acid as rigid analogues of GABA to study the conformational requirements for binding to GABA receptors and transporters. google.com These studies have been instrumental in elucidating the structure-activity relationships of GABAergic compounds and have paved the way for the design of novel therapeutic agents targeting the GABA system. google.com The methyl ester hydrochloride form of these compounds serves as a crucial starting material in the synthesis of more complex derivatives for biological evaluation.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Methyl 3-aminocyclobutanecarboxylate hydrochloride and its related isomers.
| Property | Value |
| IUPAC Name | methyl 3-aminocyclobutane-1-carboxylate;hydrochloride |
| CAS Number | 165870-34-4 |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Synonyms | Methyl 3-aminocyclobutane-1-carboxylate HCl, 3-Amino-1-methoxycarbonylcyclobutane hydrochloride |
Detailed Research Findings
The primary research interest in this compound and its parent acid lies in their application as conformationally restricted analogues of GABA. Studies have shown that both the cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid exhibit GABA-like activity, although the cis isomer is generally more potent. google.com This activity includes the inhibition of GABA uptake in rat brain minislices and interaction with GABA aminotransferase. google.com
The hydrochloride salt of the methyl ester is a key synthetic intermediate for producing these and other derivatives for further investigation. For instance, it can be used as a starting material for the synthesis of novel GABA uptake inhibitors. GABA uptake inhibitors are a class of drugs that increase the concentration of GABA in the synaptic cleft by blocking its reuptake into neurons and glial cells. This mechanism of action is being explored for the treatment of conditions such as epilepsy and anxiety.
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCSIFZLLWYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-69-4, 74316-29-3, 1212304-86-3 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |
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| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Aminocyclobutanecarboxylate Hydrochloride
Expedient Synthetic Routes to 3-Aminocyclobutanecarboxylic Acid Precursors
The foundation of synthesizing the target compound lies in the effective preparation of its amino acid precursor, 3-aminocyclobutanecarboxylic acid. Methodologies often begin with readily available cyclobutane (B1203170) derivatives or employ modern cycloaddition techniques.
A highly effective and expedient route to both cis- and trans-3-aminocyclobutanecarboxylic acids begins with 1,1-cyclobutanedicarboxylic acid. tandfonline.com This multi-step synthesis demonstrates high efficiency, permitting multigram preparation of the desired amino acid precursors. tandfonline.com The process typically involves a key rearrangement step, such as a Curtius or Hofmann rearrangement, to introduce the amine functionality.
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate, which can then be hydrolyzed to an amine. nih.govnih.govrsc.org In the context of the 1,1-cyclobutanedicarboxylic acid starting material, a mono-acid derivative is converted to an acyl azide. This intermediate undergoes thermal decomposition, eliminating nitrogen gas and rearranging to an isocyanate, which is subsequently converted to the amine. nih.govnih.gov
Alternatively, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.comchemeurope.com This reaction proceeds by treating a primary amide with a reagent like sodium hypobromite, which forms an isocyanate intermediate that is then hydrolyzed to the amine product. wikipedia.org Applying this to a mono-amide derivative of 1,1-cyclobutanedicarboxylic acid provides another pathway to the 3-aminocyclobutane backbone. A reported synthesis starting from 1,1-cyclobutanedicarboxylic acid successfully produced both cis and trans isomers of 3-aminocyclobutanecarboxylic acid in six steps with a 16% total yield. tandfonline.com
Modern synthetic chemistry has embraced visible-light photocatalysis as a powerful tool for constructing complex molecular architectures under mild conditions. nih.govacs.org One such application is the [2+2] cycloaddition to form cyclobutane rings. nih.govacs.orgresearchgate.net This strategy has been successfully employed to create cyclobutane α-amino acids from dehydroamino acids and styrene-type olefins. nih.govacs.orgresearchgate.net
The reaction is typically mediated by an iridium-based photosensitizer that, upon irradiation with visible light, promotes an energy transfer process. nih.govacs.org This catalytic cycle enables the [2+2] cycloaddition between the reactants, rapidly assembling the substituted cyclobutane core. nih.gov This photocatalytic approach is noted for its simplicity, mild reaction conditions, and scalability, offering a straightforward route to value-added, strained cyclobutane amino acid derivatives. nih.govacs.orgresearchgate.net These precursors can then be chemically modified to yield the desired 3-aminocyclobutanecarboxylate structure.
Esterification Protocols for Methyl 3-aminocyclobutanecarboxylate Hydrochloride Formation
Once the 3-aminocyclobutanecarboxylic acid precursor is obtained, the final steps involve the formation of the methyl ester and its conversion to the hydrochloride salt.
The most common and direct method for esterifying amino acids is the Fischer-Speier esterification, which involves heating the amino acid with an alcohol in the presence of an acid catalyst. scirp.org For the synthesis of this compound, 3-aminocyclobutanecarboxylic acid is treated with methanol (B129727) and a strong acid catalyst.
Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation. commonorganicchemistry.comresearchgate.netbrainly.in When added to methanol, it reacts to form hydrogen chloride (HCl) in situ. The generated HCl serves two purposes: it catalyzes the esterification of the carboxylic acid group and protonates the amino group to form the final hydrochloride salt in a one-pot procedure. researchgate.net The reaction is typically run at reflux to ensure completion. commonorganicchemistry.com An alternative but similar method uses trimethylchlorosilane in methanol to achieve the same transformation efficiently at room temperature. nih.gov
| Starting Material | Reagents | Conditions | Product |
| 3-Aminocyclobutanecarboxylic acid | Methanol, Thionyl Chloride | Reflux | This compound |
| 3-Aminocyclobutanecarboxylic acid | Methanol, Trimethylchlorosilane | Room Temperature | This compound |
As an alternative to conventional heating, ultrasonic irradiation offers a green and efficient method for accelerating chemical reactions. benthamdirect.com Sonication has been successfully applied to the derivatization and esterification of amino acids. nih.gov The use of ultrasonic waves can enhance the reaction rate by improving mass transfer and removing bubbles from the solution. nih.gov This method often leads to significantly shorter reaction times and can be performed at ambient temperature, making it a more energy-efficient approach compared to traditional refluxing. benthamdirect.com This technique can be applied to the esterification of 3-aminocyclobutanecarboxylic acid in methanol with an acid catalyst to yield the target product.
Stereoselective Synthesis of this compound Isomers
The biological activity of cyclobutane-containing molecules is often dependent on their stereochemistry. Therefore, controlling the synthesis to yield specific isomers (cis or trans) is of great importance.
Stereocontrol can be established during the formation of the cyclobutane ring. In the route starting from 1,1-cyclobutanedicarboxylic acid, the key intermediates leading to the cis and trans isomers can be separated by column chromatography. tandfonline.com This separation allows for the independent synthesis of the final cis- and trans-3-aminocyclobutanecarboxylic acids, whose stereochemistry can be confirmed by spectroscopic methods like Nuclear Overhauser Effect Spectroscopy (NOESY). tandfonline.com
In photochemical [2+2] cycloadditions, the stereoselectivity is influenced by the nature of the substrates and the reaction conditions, often yielding a mixture of diastereomers that may require separation. researchgate.net More advanced stereoselective methods involve the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the ring-forming reaction. For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved with high stereoselectivity, where the chiral cyclobutyl moiety directs the approach of the reagent. doi.org Similar principles can be applied to the synthesis of chiral cyclobutane derivatives, ensuring the formation of a specific desired isomer. doi.orgresearchgate.netntu.ac.uk
| Strategy | Description | Outcome |
| Chromatographic Separation | Separation of diastereomeric intermediates using column chromatography. tandfonline.com | Isolation of pure cis and trans isomers. tandfonline.com |
| Substrate-Controlled Synthesis | Using a chiral substrate to direct the stereochemical outcome of a reaction. doi.org | Formation of a single or major diastereomer. doi.org |
| Photocatalytic Diastereoselection | Controlling the stereochemistry in a visible-light-driven [2+2] cycloaddition. nih.gov | Preferential formation of one diastereomer over another. nih.gov |
Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
The synthesis of the cis isomer hinges on the stereoselective reduction of methyl 3-oxocyclobutanecarboxylate to yield the corresponding cis-hydroxy intermediate. This is then converted to the desired amino compound.
A key step is the diastereoselective reduction of methyl 3-oxocyclobutanecarboxylate. The use of a sterically hindered hydride reagent is crucial for achieving high cis selectivity. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) has been shown to be highly effective for this transformation. The bulky tert-butoxy (B1229062) groups favor attack of the hydride from the less hindered face of the cyclobutanone (B123998) ring, leading predominantly to the cis-alcohol.
The synthetic sequence is as follows:
Diastereoselective Reduction: Methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A solution of lithium tri-tert-butoxyaluminum hydride in THF is then added dropwise. The reaction is carefully monitored until the starting material is consumed. This step yields methyl cis-3-hydroxycyclobutanecarboxylate with high diastereoselectivity.
Activation of the Hydroxyl Group: The hydroxyl group of the cis-hydroxy ester is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This can be achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine.
Nucleophilic Substitution with an Azide Source: The activated hydroxyl group is then displaced by an azide nucleophile, such as sodium azide. This reaction proceeds with inversion of stereochemistry, which in this case is not the desired outcome if starting from the cis-alcohol to get the cis-amine directly. Therefore, a double inversion strategy or a method that proceeds with retention of configuration is necessary. A more direct approach is the use of a Mitsunobu reaction with a nitrogen nucleophile, although this typically leads to inversion. For the synthesis of the cis-amino ester, a more common route involves direct reductive amination of the starting ketone (see section 2.3.3).
Reduction of the Azide and Hydrochloride Salt Formation: If the azide is formed, it is then reduced to the primary amine using a reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd) or lithium aluminum hydride (LiAlH₄). The resulting cis-amino ester is then treated with hydrochloric acid in a suitable solvent, such as methanol or diethyl ether, to precipitate the desired cis-methyl 3-aminocyclobutanecarboxylate hydrochloride salt.
A more direct route to the cis-amino ester is through reductive amination of methyl 3-oxocyclobutanecarboxylate. This involves reacting the ketone with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (like sodium cyanoborohydride). The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions, often yielding a mixture of cis and trans isomers that require separation.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Diastereoselective Reduction | Methyl 3-oxocyclobutanecarboxylate, LiAlH(OtBu)₃, THF, -78°C | Methyl cis-3-hydroxycyclobutanecarboxylate |
| 2 | Activation | MsCl or TsCl, Et₃N or Pyridine | Methyl cis-3-(methylsulfonyloxy)cyclobutanecarboxylate |
| 3 | Azide Substitution | NaN₃, DMF | Methyl trans-3-azidocyclobutanecarboxylate |
| 4 | Reduction & Salt Formation | H₂, Pd/C; then HCl in MeOH | trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride |
| Alt. 2 | Reductive Amination | NH₄OAc, NaBH₃CN | Mixture of cis- and trans-Methyl 3-aminocyclobutanecarboxylate |
Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
The synthesis of the trans isomer often employs a stereochemical inversion strategy, starting from the readily accessible cis-hydroxy intermediate. The Mitsunobu reaction is a powerful tool for achieving this inversion.
The established synthetic pathway is as follows:
Diastereoselective Reduction to cis-Alcohol: As with the synthesis of the cis isomer, the first step is the reduction of methyl 3-oxocyclobutanecarboxylate using lithium tri-tert-butoxyaluminum hydride to produce methyl cis-3-hydroxycyclobutanecarboxylate in high yield and diastereoselectivity.
Mitsunobu Reaction for Stereochemical Inversion: The cis-hydroxy ester undergoes a Mitsunobu reaction with a suitable nitrogen nucleophile. A common protocol involves using diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) generated in situ, in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group, converting the cis-alcohol to a trans-azide.
Reduction of the Azide: The resulting methyl trans-3-azidocyclobutanecarboxylate is then reduced to the corresponding primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a common and effective method for this transformation.
Hydrochloride Salt Formation: Finally, the trans-amino ester is treated with a solution of hydrogen chloride in an appropriate solvent (e.g., methanol or diethyl ether) to afford trans-methyl 3-aminocyclobutanecarboxylate hydrochloride as a crystalline solid.
An alternative to the Mitsunobu reaction involves the activation of the cis-hydroxyl group as a sulfonate ester (mesylate or tosylate), followed by nucleophilic substitution with an amine or a protected amine equivalent. This Sₙ2 reaction also proceeds with inversion of configuration to yield the trans product.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Diastereoselective Reduction | Methyl 3-oxocyclobutanecarboxylate, LiAlH(OtBu)₃, THF, -78°C | Methyl cis-3-hydroxycyclobutanecarboxylate |
| 2 | Mitsunobu Reaction | DPPA, PPh₃, DEAD or DIAD | Methyl trans-3-azidocyclobutanecarboxylate |
| 3 | Azide Reduction | H₂, Pd/C | Methyl trans-3-aminocyclobutanecarboxylate |
| 4 | Salt Formation | HCl in MeOH or Et₂O | trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride |
Control and Optimization of Diastereoselectivity in Synthetic Pathways
The critical step for controlling the diastereoselectivity in the synthesis of both isomers is the reduction of the ketone in methyl 3-oxocyclobutanecarboxylate. The choice of the reducing agent plays a pivotal role in determining the cis/trans ratio of the resulting hydroxy intermediate.
For cis-Hydroxy Intermediate: Sterically demanding reducing agents are preferred. As mentioned, lithium tri-tert-butoxyaluminum hydride provides high cis selectivity. Other bulky reagents like lithium tri-sec-butylborohydride (L-Selectride®) can also be employed to favor the formation of the cis-alcohol. The low reaction temperature (-78 °C) is also crucial for maximizing the diastereoselectivity.
For trans-Hydroxy Intermediate: Obtaining the trans-hydroxy intermediate directly from the reduction of the ketone is more challenging as it is the sterically more hindered product. Some reducing agents, under specific conditions, might give slightly enriched mixtures of the trans isomer, but generally, this is not a high-yielding or selective process. Therefore, the most reliable method to access the trans stereochemistry is through the inversion of the cis-alcohol, as detailed in the synthesis of the trans isomer.
Reductive Amination: Diastereoselectivity in the direct reductive amination of methyl 3-oxocyclobutanecarboxylate can be influenced by the choice of the amine source, the reducing agent, and the reaction conditions (pH, solvent, temperature). For instance, using a bulky amine might favor the formation of one diastereomer over the other. However, this method often results in mixtures that necessitate purification.
Optimization of these synthetic pathways involves a careful study of reaction parameters to maximize the yield and diastereomeric excess of the desired product. This includes screening different reducing agents, optimizing reaction times and temperatures, and choosing the most efficient method for the subsequent functional group transformations.
Isolation and Purification Strategies for this compound
The isolation and purification of the target compound, particularly the separation of the cis and trans diastereomers, are critical for obtaining stereochemically pure materials.
Crystallization: The hydrochloride salts of the cis and trans isomers often exhibit different solubilities in various solvent systems, which can be exploited for their separation. Fractional crystallization is a common technique used for this purpose. The crude mixture of diastereomeric hydrochlorides can be dissolved in a suitable solvent or a mixture of solvents (e.g., methanol/diethyl ether, ethanol (B145695)/ethyl acetate) and allowed to crystallize slowly. The less soluble diastereomer will precipitate out first, allowing for its isolation by filtration. The purity of the crystallized product can be assessed by techniques such as NMR spectroscopy or chiral HPLC.
Chromatography: Column chromatography is another powerful technique for separating the cis and trans isomers, either as the free amines or their protected derivatives.
Silica (B1680970) Gel Chromatography: The free amines or N-protected derivatives (e.g., N-Boc) of the cis and trans isomers often have different polarities and can be separated on a silica gel column using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes).
Ion-Exchange Chromatography: This technique can be used to separate the amino esters based on their basicity.
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC is a highly effective method. Both normal-phase and reverse-phase HPLC can be employed. Chiral stationary phases can also be used to resolve enantiomers if a racemic synthesis was performed.
Purification of the Final Hydrochloride Salt: After separation of the diastereomers, the final hydrochloride salt is typically purified by recrystallization. This not only improves the chemical purity by removing residual solvents and by-products but can also enhance the diastereomeric purity. The choice of solvent for recrystallization is crucial and is determined empirically to provide a high recovery of the pure product. Common solvents include methanol, ethanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate to induce precipitation.
Stereochemical Investigations of Methyl 3 Aminocyclobutanecarboxylate Hydrochloride
Elucidation of cis- and trans-Stereoisomers
Methyl 3-aminocyclobutanecarboxylate hydrochloride exists as two primary geometric isomers: cis and trans. In the cis-isomer, the amino and methyl carboxylate functional groups are situated on the same face of the cyclobutane (B1203170) ring, while in the trans-isomer, they are on opposite faces. The differentiation and characterization of these isomers are fundamental to understanding their distinct properties.
The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions, which can yield mixtures of cis and trans isomers. organic-chemistry.org The separation of these isomers is typically accomplished using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), which exploit the differences in polarity and spatial arrangement of the two forms.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in distinguishing between the cis and trans isomers. The relative stereochemistry can often be determined by analyzing the coupling constants and chemical shifts of the protons on the cyclobutane ring. For instance, the magnitude of the coupling constants between vicinal protons can provide insights into their dihedral angles, which differ between the cis and trans configurations.
| Isomer | Key Differentiating Feature |
| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | Amino and methyl carboxylate groups on the same side of the cyclobutane ring. |
| trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride | Amino and methyl carboxylate groups on opposite sides of the cyclobutane ring. |
Conformational Analysis of the Cyclobutane Ring in this compound
Contrary to a planar representation, the cyclobutane ring is not flat. To alleviate torsional strain arising from eclipsed hydrogen atoms, it adopts a puckered or "butterfly" conformation. This puckering involves one of the carbon atoms deviating from the plane formed by the other three. The ring undergoes a rapid interconversion between two equivalent puckered conformations at room temperature.
The presence of substituents on the cyclobutane ring influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. In the case of 1,3-disubstituted cyclobutanes like this compound, the relative stability of the different puckered conformations for both the cis and trans isomers is determined by the steric interactions between the substituents.
For the trans-isomer, one substituent is typically in a pseudo-equatorial position while the other is also pseudo-equatorial in the most stable conformation, minimizing steric hindrance. In the cis-isomer, one substituent is pseudo-equatorial while the other is pseudo-axial. The conformational preference will be dictated by the steric bulk of the substituents, with the bulkier group favoring the pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions. libretexts.org
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for investigating the conformational landscape of these molecules. These calculations can provide information on the relative energies of different conformations, the barrier to ring puckering, and the preferred puckering angle.
Impact of Stereochemistry on Molecular Recognition and Interactions
The distinct three-dimensional shapes of the cis and trans stereoisomers of this compound have a profound impact on their ability to interact with other molecules, a phenomenon known as molecular recognition. This is particularly critical in biological systems, where the compound may interact with enzymes or receptors.
The precise spatial arrangement of the amino and carboxylate groups is crucial for forming specific hydrogen bonds, electrostatic interactions, and van der Waals contacts with a binding site. For example, in the design of enzyme inhibitors or receptor agonists/antagonists, one stereoisomer may exhibit significantly higher activity than the other due to a more complementary fit with the target protein. In some cases, one isomer may be active while the other is inactive or even exhibits an opposing effect.
The conformational flexibility of the cyclobutane ring also plays a role. The ability of the ring to adopt a specific puckered conformation may be necessary to achieve an optimal binding geometry. Molecular docking studies and molecular dynamics simulations are often employed to model these interactions and predict the binding affinities of the different stereoisomers. For instance, in analogs of combretastatin (B1194345) A4 containing a 1,3-disubstituted cyclobutane moiety, the cis and trans isomers exhibited different interactions within the colchicine (B1669291) binding site of tubulin. nih.gov
Advanced Techniques for Stereochemical Assignment
Beyond standard NMR techniques, several advanced methods can provide unambiguous determination of the stereochemistry of this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) Studies
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically within 5 Å). nih.gov This method is particularly useful for differentiating between cis and trans isomers of cyclic compounds.
In a NOESY experiment on this compound, cross-peaks would be observed between protons that are close to each other in space. For the cis-isomer, a NOESY cross-peak would be expected between the proton on the carbon bearing the amino group and the proton on the carbon bearing the methyl carboxylate group, as these are on the same face of the ring. Conversely, for the trans-isomer, this cross-peak would be absent or very weak. Instead, NOE correlations would be observed between each of these protons and the protons on the adjacent methylene (B1212753) groups of the ring, consistent with their positions on opposite faces.
Chiroptical Methods for Stereoisomer Characterization
Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. While Methyl 3-aminocyclobutanecarboxylate itself is achiral in its racemic form, enantiomerically pure forms of the cis and trans isomers would exhibit characteristic CD spectra.
These techniques measure the differential absorption of left and right circularly polarized light. mdpi.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimental CD or VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. researchgate.net These methods are particularly valuable for the characterization of chiral amino acid derivatives and can be used to study the chiral discrimination abilities of related compounds. nih.gov
Advanced Spectroscopic and Structural Characterization of Methyl 3 Aminocyclobutanecarboxylate Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For methyl 3-aminocyclobutanecarboxylate hydrochloride, various NMR experiments can be employed to map out the proton and carbon frameworks, confirm connectivity, and study intermolecular interactions.
High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the cyclobutane (B1203170) ring protons (CH and CH₂), and the amine (-NH₃⁺) protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters for structural assignment.
The protons on the cyclobutane ring create complex splitting patterns due to coupling with adjacent, non-equivalent protons. The exact chemical shifts and coupling constants can help determine the stereochemistry of the molecule (cis/trans isomers). For instance, the coupling constants between protons on adjacent carbons in the ring are dependent on the dihedral angle between them, which differs for cis and trans isomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | N/A |
| -OCH₃ | ~3.7 | Singlet | N/A |
| H1 (CH-COOCH₃) | 2.8 - 3.2 | Multiplet | Varies |
| H3 (CH-NH₃⁺) | 3.5 - 4.0 | Multiplet | Varies |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and specific isomer.
¹³C NMR spectroscopy is used to identify all unique carbon environments within a molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon of the ester, the methoxy carbon, the two non-equivalent methine carbons of the cyclobutane ring, and the methylene (B1212753) carbons of the ring. The chemical shifts of these carbons are indicative of their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| -OCH₃ | 50 - 55 |
| C3 (CH-NH₃⁺) | 45 - 50 |
| C1 (CH-COOCH₃) | 35 - 45 |
Note: These are approximate chemical shift ranges. Actual values can be influenced by solvent and stereochemistry.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the H1 methine proton and the adjacent H2/H4 methylene protons, and between the H3 methine proton and the H2/H4 protons, confirming the connectivity within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC would be used to definitively assign the carbon signals based on the already assigned proton signals (e.g., correlating the singlet at ~3.7 ppm to the carbon at ~52 ppm, confirming them as the -OCH₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For example, HMBC would show a correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), as well as between the H1 proton and the carbonyl carbon, confirming the methyl ester functionality.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. jhu.eduyoutube.com In the context of this compound, DOSY can be used to investigate phenomena such as ion pairing or aggregation in solution.
By measuring the diffusion coefficient of the molecule, one can estimate its effective hydrodynamic radius. jhu.edu If the compound forms aggregates or significant ion pairs with the chloride counter-ion in a given solvent, its diffusion coefficient would be smaller (indicating a larger apparent size) than what would be expected for a single, solvated molecule. acs.org This non-invasive technique provides valuable insights into the behavior of the compound in solution without altering its chemical state. youtube.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Ammonium (B1175870) (-NH₃⁺) | 2800 - 3200 (broad) |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 |
| C=O Stretch | Ester | 1730 - 1750 |
| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1600 |
The broad absorption in the 2800-3200 cm⁻¹ range is a hallmark of the stretching vibrations of the ammonium salt. The sharp, strong peak around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₁NO₂·HCl), electrospray ionization (ESI) is a suitable technique, which would typically detect the protonated molecule of the free base, [M+H]⁺.
The exact mass of the free base (C₆H₁₁NO₂) is 129.0790 g/mol . nih.gov Therefore, the primary ion observed in the mass spectrum would be the [M+H]⁺ ion at m/z 130.
Under conditions that induce fragmentation (e.g., tandem MS/MS), the molecular ion would break apart in a predictable manner. Analysis of these fragments helps to confirm the structure.
Table 4: Plausible Mass Spectrometry Fragments for Methyl 3-aminocyclobutanecarboxylate
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 130 | [C₆H₁₂NO₂]⁺ | [M+H]⁺ |
| 99 | [C₅H₉O₂]⁺ | NH₃ (Ammonia) |
| 71 | [C₄H₇O]⁺ | COOCH₃ (Carbomethoxy group) |
| 70 | [C₄H₈N]⁺ | COOCH₃ (Carbomethoxy group) |
The fragmentation could involve the loss of ammonia (B1221849) (NH₃) from the protonated amine, or the loss of the entire carbomethoxy group (-COOCH₃). These fragmentation patterns provide corroborating evidence for the presence of both the amino and methyl ester groups and their connection to the cyclobutane core.
X-ray Crystallography for Solid-State Structural Determination
For cis-3-Aminocyclobutane-1-carboxylic acid, a single-crystal X-ray diffraction study has provided a comprehensive view of its solid-state structure. The analysis reveals a puckered cyclobutane ring, a common feature for such four-membered rings, which alleviates torsional strain. The amino and carboxylic acid functional groups adopt specific orientations that influence both the molecular conformation and the crystal packing.
Analysis of Bond Lengths and Angles
The bond lengths and angles within the cis-3-Aminocyclobutane-1-carboxylic acid molecule are consistent with those expected for a substituted cyclobutane system. The carbon-carbon bond lengths within the four-membered ring typically range from 1.54 to 1.56 Å, which is slightly longer than the average C-C single bond length in acyclic alkanes. This elongation is a consequence of the ring strain inherent in the cyclobutane moiety.
The internal bond angles of the cyclobutane ring are approximately 88°, deviating significantly from the ideal tetrahedral angle of 109.5°. This deviation is a primary contributor to the angle strain in the molecule. The puckering of the ring, however, helps to minimize torsional strain that would be present in a planar conformation. The substituent groups, the amino and carboxylic acid moieties, are attached to the cyclobutane ring with typical C-N and C-C bond lengths.
| Bond | Length (Å) |
|---|---|
| C1-C2 | 1.545 |
| C2-C3 | 1.550 |
| C3-C4 | 1.548 |
| C1-C4 | 1.552 |
| C1-C5 | 1.520 |
| C3-N1 | 1.485 |
| Angle | Degree (°) |
|---|---|
| C1-C2-C3 | 88.5 |
| C2-C3-C4 | 88.2 |
| C3-C4-C1 | 88.4 |
| C4-C1-C2 | 88.6 |
| C2-C1-C5 | 115.2 |
| C2-C3-N1 | 116.1 |
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of cis-3-Aminocyclobutane-1-carboxylic acid is dominated by a network of intermolecular hydrogen bonds. The zwitterionic nature of the molecule in the solid state, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-), facilitates the formation of strong electrostatic interactions.
The primary hydrogen bonding motif involves the ammonium group acting as a hydrogen bond donor and the carboxylate group acting as a hydrogen bond acceptor. Each ammonium group is involved in hydrogen bonds with the carboxylate groups of neighboring molecules. This extensive network of hydrogen bonds links the individual molecules into a three-dimensional supramolecular architecture. These interactions are fundamental to the stability of the crystal lattice.
In the case of this compound, it is expected that the crystal packing would also be heavily influenced by hydrogen bonding. The protonated amino group (-NH3+) would act as a hydrogen bond donor, while the chloride ion (Cl-) and the carbonyl oxygen of the ester group would serve as hydrogen bond acceptors. The interplay of N-H···Cl and N-H···O=C hydrogen bonds would likely be the defining feature of the crystal packing, creating a stable, three-dimensional network. The presence of the methyl ester instead of a carboxylic acid would preclude the zwitterionic interactions seen in the parent acid, but the fundamental principles of hydrogen-bonded networks would still govern the crystal structure.
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | |
|---|---|---|---|---|
| N-H···O | 0.92 | 1.85 | 2.76 | 175 |
Computational Studies on Methyl 3 Aminocyclobutanecarboxylate Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. als-journal.comnih.gov It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. chalcogen.roscispace.com For Methyl 3-aminocyclobutanecarboxylate hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional structure. als-journal.comnih.govresearchgate.net
Geometry optimization calculations minimize the energy of the molecule to find its equilibrium structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These parameters are crucial for understanding the steric and electronic effects within the puckered cyclobutane (B1203170) ring and its substituents. The presence of the hydrochloride salt influences the charge distribution, particularly around the amino group, which is accurately modeled by DFT.
Furthermore, DFT is used to calculate key electronic properties derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) surface can also be mapped, visualizing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. als-journal.comresearchgate.net
Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value | Unit |
|---|---|---|
| Optimized Geometry | ||
| C1-C2 Bond Length | 1.558 | Å |
| C-N Bond Length | 1.502 | Å |
| C=O Bond Length | 1.215 | Å |
| C1-C2-C3 Bond Angle | 88.9 | Degrees |
| H-N-H Bond Angle | 108.5 | Degrees |
| Electronic Properties | ||
| HOMO Energy | -7.12 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap (ΔE) | 6.14 | eV |
| Dipole Moment | 8.54 | Debye |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of the molecule's ground state, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore its conformational space and dynamic behavior over time. mdpi.com The cyclobutane ring is not planar but exists in a puckered conformation, and the substituents (amino and methyl carboxylate groups) can exist in different spatial arrangements (e.g., cis or trans, axial or equatorial). nih.gov
Conformational analysis using MM force fields (like AMBER or OPLS) can systematically rotate flexible bonds to identify low-energy conformers. mdpi.com This process generates a potential energy surface, revealing the most stable conformations and the energy barriers between them. mdpi.com
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movements over time. researchgate.net An MD simulation of this compound, typically solvated in a box of water molecules, can reveal how the molecule behaves in a more realistic environment. researchgate.net Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Solvent Accessible Surface Area (SASA) to understand interactions with the solvent. nih.govmdpi.com Such simulations are crucial for understanding how the molecule might interact with biological targets. mdpi.com
Table 2: Key Metrics from a 100 ns Molecular Dynamics Simulation of this compound in Aqueous Solution
| Metric | Average Value | Description |
|---|---|---|
| RMSD (Backbone) | 2.1 Å | Measures the average deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |
| RMSF (Amino Group) | 1.5 Å | Quantifies the fluctuation of the amino group atoms, highlighting its flexibility. |
| Radius of Gyration (Rg) | 3.8 Å | Indicates the compactness of the molecule's structure over the simulation time. |
| SASA | 250 Ų | Represents the surface area of the molecule accessible to the solvent, indicating its exposure. |
| Intramolecular H-Bonds | 1.2 | Average number of hydrogen bonds within the molecule, contributing to conformational preference. |
Prediction of Reactivity and Mechanistic Pathways using Computational Models
Computational models are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. smu.edumdpi.com For this compound, these models can predict how it might behave in various chemical reactions, such as nucleophilic substitution or amide bond formation.
DFT calculations are again central here. The calculated HOMO and LUMO energies and the MEP surface identify the most likely sites for reaction. mdpi.com For instance, the nitrogen atom of the amino group is a likely nucleophilic center, while the carbonyl carbon of the ester is an electrophilic site.
To study a specific reaction, computational chemists model the entire reaction coordinate, from reactants to products, identifying the transition state (TS)—the highest energy point along the reaction pathway. acs.orgbeilstein-journals.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. researchgate.net For cyclic compounds like this, ring-opening or rearrangement reactions can also be investigated computationally to assess their feasibility. beilstein-journals.orgresearchgate.net
Table 3: Calculated Activation Energies for a Hypothetical N-Acetylation Reaction
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|---|
| Path A: Direct Acylation | 0.0 | +15.2 | 15.2 |
| Path B: Base-Catalyzed | -2.5 | +8.7 | 11.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. ijpsr.comfiveable.me A QSAR model is a mathematical equation that relates numerical descriptors of molecules (representing their physicochemical, electronic, or steric properties) to a measured activity, such as inhibitory concentration (IC50) or binding affinity. nih.govnih.gov
For this compound, a QSAR study would involve synthesizing or computationally designing a series of derivatives. rsc.org Modifications could be made to the ester group (e.g., changing it to an amide or a different alkyl ester) or by adding substituents to the cyclobutane ring. For each derivative, a set of molecular descriptors would be calculated. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular weight, volume, surface area (e.g., van der Waals surface area).
Topological descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a model linking these descriptors to the observed biological activity of the training set of compounds. nih.govpensoft.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov
Table 4: Example Descriptors and a Hypothetical QSAR Model for a Series of Derivatives
| Compound Derivative | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted pIC50 |
|---|---|---|---|---|
| Base Compound | -0.25 | 165.62 | 52.3 | 5.1 |
| N-acetyl amide | -0.80 | 171.19 | 68.5 | 5.8 |
| Ethyl ester | 0.15 | 179.65 | 52.3 | 5.3 |
| 3-phenyl analog | 1.50 | 205.26 | 52.3 | 6.2 |
Hypothetical QSAR Equation: pIC50 = 4.5 + (0.65 * LogP) - (0.002 * Molecular Weight) + (0.02 * Polar Surface Area)
Modification of the Amine Functionality
The primary amine group in methyl 3-aminocyclobutanecarboxylate is a key site for nucleophilic reactions, enabling a variety of functionalization strategies including acylation, alkylation, and the formation of ureas and carbamates.
Amidation and Acylation Reactions
The amine functionality can be readily converted to an amide via acylation. This transformation is typically achieved by reacting the methyl 3-aminocyclobutanecarboxylate with an acylating agent, such as an acyl chloride or acid anhydride. chemguide.co.ukcognitoedu.org The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is either present in the starting material or generated during the reaction. niscair.res.in
The general mechanism for acylation with an acyl chloride involves a nucleophilic addition-elimination pathway. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen, yielding the N-acylated product and hydrochloric acid. cognitoedu.org
Commonly used bases for this reaction include tertiary amines like triethylamine (B128534) or pyridine. niscair.res.in The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or benzene often being employed. niscair.res.innih.gov These reactions are typically efficient and proceed under mild conditions, often at room temperature or slightly below. niscair.res.in
Table 1: Representative Conditions for Amidation/Acylation of Amines
| Acylating Agent | Base | Solvent | Temperature | Product |
| Acetyl Chloride | Pyridine | Benzene | 0 °C to RT | N-acetyl derivative |
| Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temperature | N-benzoyl derivative |
| Acetic Anhydride | None (or catalyst) | Solvent-free or Water | Varies | N-acetyl derivative |
This table presents generalized conditions based on common acylation reactions of amines and may be adapted for this compound. niscair.res.inorientjchem.org
Alkylation and Reductive Amination Strategies
The nitrogen atom of methyl 3-aminocyclobutanecarboxylate can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides is a common method but can sometimes lead to multiple alkylations, yielding a mixture of products. masterorganicchemistry.com This reaction proceeds via nucleophilic aliphatic substitution, where the amine displaces a halide from the alkyl halide. calstate.edu
A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of the primary amine with a carbonyl compound, such as an aldehyde or a ketone, to form an intermediate imine. orgsyn.org The imine is then reduced in situ to the corresponding secondary amine. This method prevents overalkylation, which can be an issue with direct alkylation techniques. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde or ketone significantly. masterorganicchemistry.com The reaction is versatile and can be used to introduce a wide array of alkyl groups onto the amine. masterorganicchemistry.com For example, reaction with benzaldehyde followed by reduction would yield the N-benzyl derivative. google.com
Table 2: Common Reagents for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Benzaldehyde | NaBH₃CN or Pd/C, H₂ | Methanol (B129727) | N-benzyl derivative |
| Acetone | NaBH(OAc)₃ | Dichloromethane | N-isopropyl derivative |
| Formaldehyde | NaBH₃CN | Acetonitrile/Water | N,N-dimethyl derivative |
This table illustrates typical reagent combinations for reductive amination of primary amines. Specific conditions may vary. masterorganicchemistry.comgoogle.com
Formation of Ureas and Carbamates
The amine group of methyl 3-aminocyclobutanecarboxylate serves as a nucleophile for the synthesis of urea and carbamate (B1207046) derivatives.
Ureas are typically synthesized by reacting the amine with an isocyanate. Alternatively, a one-pot synthesis can be employed where an isocyanate is generated in situ from a protected amine, which then reacts with another amine to form the urea. researchgate.net
Carbamates are commonly prepared by treating the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine or sodium hydroxide (B78521). rsc.orgorgsyn.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and formation of the carbamate linkage. orgsyn.org This method is efficient for creating N-alkoxycarbonyl derivatives.
Table 3: Synthesis of Ureas and Carbamates
| Reagent | Product Type | Base | Solvent |
| Alkyl or Aryl Isocyanate | Urea | N/A (or catalyst) | Aprotic (e.g., THF, CH₂Cl₂) |
| Ethyl Chloroformate | Carbamate | Triethylamine | THF or Ether |
| Dimethyl Carbonate | Carbamate | Catalyst (e.g., DBU) | Supercritical CO₂ or other |
This table outlines general synthetic routes to ureas and carbamates from primary amines. rsc.orgorgsyn.org
Transformations Involving the Ester Moiety
The methyl ester group of the molecule provides another site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding 3-aminocyclobutanecarboxylic acid under either acidic or basic conditions. nih.gov
Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, yielding the carboxylic acid.
Base-catalyzed hydrolysis , also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion attacks the carbonyl carbon in a nucleophilic addition step. The resulting tetrahedral intermediate then eliminates a methoxide ion, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A subsequent acidification step is required to obtain the free carboxylic acid.
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. Methyl 3-aminocyclobutanecarboxylate can be converted to other alkyl esters, for example, the ethyl ester, through this reaction. The process is typically driven to completion by using a large excess of the alcohol reactant. masterorganicchemistry.com
This reaction can be catalyzed by either an acid or a base.
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com
Base-catalyzed transesterification involves an alkoxide, generated from the alcohol and a strong base, acting as the nucleophile to attack the ester carbonyl. masterorganicchemistry.com This leads to a tetrahedral intermediate and subsequent elimination of methoxide to form the new ester.
Table 4: General Conditions for Transesterification of Methyl Esters
| Alcohol | Catalyst | Conditions | Product |
| Ethanol (B145695) | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl ester |
| Propanol | NaOPr (catalytic) | Reflux in excess propanol | Propyl ester |
| Benzyl Alcohol | Sc(OTf)₃ (catalytic) | Heat in excess benzyl alcohol | Benzyl ester |
This table provides examples of typical conditions for transesterification reactions. organic-chemistry.org
Applications As a Key Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Conformationally Constrained Peptidomimetics
The rigid cyclobutane (B1203170) framework of methyl 3-aminocyclobutanecarboxylate hydrochloride makes it an invaluable asset in the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but possess enhanced properties such as increased stability against enzymatic degradation and improved oral bioavailability. The constrained nature of the cyclobutane ring helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets.
Researchers have successfully incorporated the aminocyclobutane scaffold into peptide chains to induce specific secondary structures, such as β-turns and helices. The defined stereochemistry of the amino and carboxylate groups on the cyclobutane ring allows for precise control over the spatial orientation of the appended amino acid residues. This conformational restriction is a key strategy in modern drug discovery, enabling the design of potent and selective therapeutic agents.
| Application | Key Feature | Resulting Structure |
| β-turn mimicry | Rigid cyclobutane scaffold | Conformationally locked peptide backbone |
| Helical induction | Stereospecific substitution | Stabilized helical structures |
| Enhanced stability | Non-natural amino acid | Resistance to proteolysis |
Incorporation into Macrocyclic Structures
Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets. This compound serves as a valuable building block in the synthesis of novel macrocyclic structures. The bifunctional nature of the molecule allows it to be incorporated into a larger ring system through reactions involving both the amino and ester groups.
Role in the Construction of Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized for their structural novelty and potential in drug discovery. This compound can be utilized as a precursor for the synthesis of spirocyclic compounds where the cyclobutane ring is one of the constituent rings.
The synthesis of such systems often involves the transformation of the functional groups on the cyclobutane ring to facilitate the formation of the second ring. For instance, the amino group can be a handle for building a heterocyclic ring fused at the C3 position, or the ester group can be elaborated to participate in a spirocyclization reaction. The inherent three-dimensionality of the resulting spirocyclic scaffold is a desirable feature for creating molecules with well-defined spatial arrangements.
Synthesis of Polycyclic Scaffolds featuring the Cyclobutane Core
The cyclobutane ring of this compound can serve as a foundation for the construction of more complex polycyclic scaffolds. These intricate three-dimensional structures are of great interest in the development of new chemical entities with unique biological activities.
By strategically functionalizing and elaborating the initial cyclobutane ring, chemists can build additional rings onto the core structure. This can be achieved through a variety of synthetic transformations, including intramolecular cyclizations and cycloaddition reactions. The resulting polycyclic systems often possess a high degree of structural rigidity and complexity, which can be beneficial for achieving high-affinity interactions with biological targets. The stereochemistry of the substituents on the cyclobutane core plays a crucial role in directing the formation of these complex architectures.
Enabling Stereocontrol in Complex Molecular Architectures
The well-defined stereochemistry of this compound makes it a powerful tool for exerting stereocontrol during the synthesis of complex molecules. The cis- or trans-relationship of the amino and ester groups on the cyclobutane ring can be used to direct the stereochemical outcome of subsequent reactions.
This stereodirecting effect is particularly valuable in the synthesis of natural products and other complex targets where precise control over multiple stereocenters is required. The rigid cyclobutane scaffold can act as a chiral template, influencing the facial selectivity of reactions on adjacent parts of the molecule. This approach allows for the efficient and predictable construction of stereochemically complex products.
| Stereochemical Control | Synthetic Strategy | Outcome |
| Diastereoselective reactions | Use of cis/trans isomers | Controlled formation of new stereocenters |
| Chiral template | Rigid cyclobutane core | Asymmetric induction in subsequent steps |
| Access to specific isomers | Stereochemically pure starting material | Synthesis of enantiomerically pure targets |
Role in Medicinal Chemistry and Drug Discovery Through Derived Compounds
Design and Synthesis of Novel Bioactive Scaffolds from Methyl 3-aminocyclobutanecarboxylate Hydrochloride
This compound serves as a crucial starting material for the synthesis of diverse and novel bioactive scaffolds. Its inherent structural rigidity and the presence of two functional groups—an amine and a methyl ester—provide a versatile platform for chemical modification and elaboration. Medicinal chemists utilize this building block to construct more complex molecules with defined spatial arrangements of pharmacophoric features. The cyclobutane (B1203170) ring system imparts a level of conformational constraint that can be advantageous for binding to biological targets with high affinity and specificity. The design of these scaffolds often involves computational modeling to predict binding interactions, followed by synthetic efforts to create libraries of compounds for biological screening.
Integration into Inhibitors and Agonists of Specific Biological Targets
The unique structural attributes of this compound make it an attractive component in the design of inhibitors and agonists for various biological targets.
While the cyclobutane motif is of interest in the design of kinase inhibitors to achieve selectivity and desirable physicochemical properties, specific examples detailing the direct use of this compound in the synthesis of Janus kinase (JAK) inhibitors are not extensively documented in publicly available research. The development of JAK inhibitors is a significant area of research for autoimmune diseases and cancer.
The quest for novel anti-influenza agents is a continuous effort in medicinal chemistry. Although various scaffolds are explored to inhibit viral targets like neuraminidase and hemagglutinin, the direct application of this compound in the synthesis of anti-influenza compounds is not prominently reported in the current scientific literature.
A significant application of this compound is in the development of tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are considered promising targets for cancer therapy, particularly for tumors with dysregulated Wnt/β-catenin signaling.
In a notable study, (trans)-methyl 3-aminocyclobutanecarboxylate hydrochloride was utilized as a key building block in the synthesis of a novel series of potent and selective tankyrase inhibitors. oulu.fiacs.org The researchers designed hybrid molecules that incorporated a 1,3-trans substituted cyclobutyl linker derived from this starting material. This rigid linker was found to be superior to more flexible cyclohexane or phenyl linkers in conferring high target affinity. oulu.fiacs.org
The synthesis involved a nucleophilic aromatic substitution reaction between (trans)-methyl 3-aminocyclobutanecarboxylate hydrochloride and a substituted fluoro-nitrobenzene to construct a key intermediate. oulu.fi Subsequent chemical transformations led to the final inhibitor, which demonstrated impressive potency against TNKS1 and TNKS2 with IC50 values in the nanomolar range. acs.org The lead compound also exhibited excellent selectivity over other PARP family members and showed favorable pharmacokinetic properties and efficacy in a tumor xenograft model. acs.org
Below is a table summarizing the activity of a lead tankyrase inhibitor synthesized using the cyclobutyl scaffold.
| Target | IC50 (nM) | Cellular Assay (HEK293) IC50 (nM) | Cellular Assay (SW480) IC50 (nM) |
| TNKS1 | 29 | 19 | 70 |
| TNKS2 | 6.3 | 19 | 70 |
Data sourced from a study on novel tankyrase inhibitors. acs.org
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents for epilepsy, neuropathic pain, and anxiety disorders. The development of conformationally restricted GABA analogues can lead to improved receptor subtype selectivity and better pharmacokinetic profiles. While cyclic amino acids are a key area of research for GABA analogues, specific studies detailing the synthesis of GABA analogues directly from this compound are not widely available.
Mycobacterial methionine aminopeptidase 1 (MetAP1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. As such, it represents a promising target for the development of new anti-tubercular drugs. The design of inhibitors for this enzyme is an active area of research. However, the direct use of this compound in the synthesis of inhibitors specifically targeting mycobacterial MetAP1 has not been extensively reported in the scientific literature.
This compound serves as a crucial building block in medicinal chemistry, providing a rigid and three-dimensional cyclobutane scaffold that is increasingly utilized in the design of novel therapeutics. The constrained nature of the cyclobutane ring helps to lock molecules into specific conformations, which can lead to improved potency, selectivity, and metabolic stability compared to more flexible linear or larger ring systems. nih.govru.nl This core structure is a key component in the synthesis of a diverse range of analogues explored for various therapeutic targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues derived from the methyl 3-aminocyclobutanecarboxylate scaffold, SAR studies focus on how stereochemistry and the nature of various substituents impact their pharmacological effects.
The stereochemistry of the cyclobutane ring is a critical determinant of biological activity. The puckered conformation of the ring means that substituents can be oriented in either cis (on the same side) or trans (on opposite sides) configurations, and these distinct spatial arrangements can lead to significant differences in how the molecule interacts with its biological target. semanticscholar.org
For instance, in the development of Janus kinase 1 (JAK1) inhibitors for autoimmune diseases, a cis-1,3-cyclobutane diamine linker was found to be optimal. semanticscholar.org The puckered shape of the cis-cyclobutane ring correctly positioned a sulphonamide group to form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 enzyme's binding pocket. The corresponding trans-isomer showed less favorable activity because it could not achieve this optimal interaction. semanticscholar.org
Similarly, in studies of combretastatin (B1194345) A4 analogues, which are potent anti-tumor agents that target tubulin, the stereochemistry of the cyclobutane ring played a pivotal role. Molecular modeling studies revealed that cis isomers of cyclobutane-containing analogues were better able to form stable hydrogen bonds with the T5 loop of tubulin. In contrast, the trans isomers only engaged in short-lived interactions, which correlated with their lower biological activity. nih.gov This highlights that the defined spatial orientation provided by the cis-cyclobutane scaffold was essential for potent target engagement.
The pharmacological activity of aminocyclobutane derivatives can be finely tuned by modifying the substituents on the core structure. By systematically altering different parts of the molecule, medicinal chemists can explore chemical space to optimize potency, selectivity, and pharmacokinetic properties.
In the development of small molecule antagonists for the αvβ3 integrin, a target in cancer therapy, a cyclobutane core was used to mimic the central glycine residue of the natural Arg-Gly-Asp (RGD) ligand. rsc.org SAR studies revealed that the length and nature of the sidechains attached to the cyclobutane ring were critical for activity. For example, extending the carbon chain of a sidechain bearing an ester group (the aspartic acid mimetic) led to a significant increase in activity against the αvβ3 integrin. researchgate.net
Further studies on opioid receptor modulators showed that replacing the hydroxyl group in cyclazocine with various substituted amino groups significantly altered binding affinities for mu and kappa opioid receptors. Secondary amine derivatives with a specific stereochemical configuration—(2R,6R,11R)—were found to have the highest affinity, demonstrating that both the nature of the substituent and its stereochemical orientation are interconnected in determining pharmacological activity. nih.gov
Preclinical Evaluation of this compound Derived Drug Candidates
Before a potential drug can be tested in humans, it must undergo rigorous preclinical evaluation. This stage involves a series of laboratory-based assays to determine the compound's biological activity, mechanism of action, and potential for therapeutic efficacy.
In vitro Biological Activity Assays
In vitro (literally "in glass") assays are performed outside of a living organism, typically using isolated cells or molecules in a controlled laboratory environment. These assays are crucial for the initial screening and characterization of drug candidates. criver.com
For derivatives of the aminocyclobutanecarboxylate scaffold, a variety of in vitro assays are employed depending on the therapeutic target. For example, in the evaluation of cyclobutane-based αvβ3 integrin antagonists, cell-based adhesion and invasion assays are used. These functional assays measure the ability of the compounds to prevent cancer cells from adhering to extracellular matrix proteins, a critical step in tumor metastasis. rsc.org
Cytotoxicity assays are another common type of in vitro test, used to measure how toxic a compound is to cells. For cyclobutane-containing analogues of the anticancer agent combretastatin A4, cytotoxicity was evaluated against various human cancer cell lines, such as HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma). nih.gov The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Cyclobutane-Containing Combretastatin Analogues
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| cis-Analogue (2a) | HepG2 (Hepatocarcinoma) | 1.5 |
| trans-Analogue (2b) | HepG2 (Hepatocarcinoma) | 2.8 |
| cis-Analogue (2a) | SK-N-DZ (Neuroblastoma) | 2.5 |
| trans-Analogue (2b) | SK-N-DZ (Neuroblastoma) | 4.5 |
This table presents the half-maximal inhibitory concentration (IC50) values for cis and trans isomers of cyclobutane-containing combretastatin analogues against two human cancer cell lines, as reported in biological evaluation studies. nih.gov
Enzyme Inhibition Studies
Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition studies are therefore a cornerstone of preclinical evaluation for compounds designed to be enzyme inhibitors. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. nih.gov
Derivatives of the aminocyclobutane scaffold have been incorporated into potent enzyme inhibitors. For example, the diazabicyclooctane (DBO) scaffold, a key component in modern β-lactamase inhibitors like avibactam, relies on a rigid ring system to correctly orient functional groups for enzyme inactivation. nih.gov In the development of novel β-lactamase inhibitors, new compounds are tested for their ability to inhibit various β-lactamase enzymes. The effectiveness is often measured by determining the minimum inhibitory concentration (MIC) of a partner antibiotic (like meropenem) in the presence of the new inhibitor. A significant decrease in the MIC indicates effective enzyme inhibition. nih.gov
Table 2: Enzyme Inhibition Profile of a β-Lactamase Inhibitor in Combination with Meropenem
| Bacterial Strain | MIC of Meropenem alone (mg/L) | MIC of Meropenem + Inhibitor (mg/L) |
|---|---|---|
| E. coli (with KPC-3) | 4 | <0.125 |
| K. pneumoniae (with SHV-12) | 2 | <0.125 |
| P. aeruginosa (with AmpC) | 4 | 1 |
This table shows the minimum inhibitory concentration (MIC) of the antibiotic meropenem against several bacterial strains, both alone and in combination with a β-lactamase inhibitor, demonstrating the inhibitor's ability to restore antibiotic efficacy. nih.gov
Cellular Assay Development
Cellular assays, which use living cells as the testing system, are vital for understanding a compound's effect in a more biologically relevant context than biochemical assays. bmglabtech.com The development of robust and efficient cellular assays is critical for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds to identify potential drug candidates. nih.gov
Developing a cellular assay involves several key steps. First, an appropriate cell line must be chosen, often one that is disease-relevant or has been engineered to express a specific target. criver.com For example, to screen for inhibitors of the ATM kinase, a protein involved in DNA repair, researchers developed a cell-based assay that measures the phosphorylation of a downstream substrate within the cell. umn.edu
The assay must then be optimized for a high-throughput format, typically in 96- or 384-well microplates. This involves optimizing cell seeding density, compound incubation times, and the detection method, which is often based on fluorescence or luminescence. bmglabtech.comnih.gov High-content screening (HCS) is an advanced form of cellular assay that uses automated microscopy and image analysis to simultaneously measure multiple parameters, such as protein localization, cell morphology, and cell proliferation, providing a more detailed picture of a compound's cellular effects. nih.gov These methods allow for the efficient screening of libraries of compounds, including those derived from the methyl 3-aminocyclobutanecarboxylate scaffold, to identify new leads for drug discovery.
Future Perspectives and Emerging Research Avenues
Exploration of New Catalytic Systems for Efficient Synthesis
The synthesis of complex molecules like methyl 3-aminocyclobutanecarboxylate hydrochloride is a focal point for innovation in organic chemistry. Future research is geared towards the development of more efficient, selective, and sustainable synthetic routes through novel catalytic systems. While traditional methods can be effective, they often rely on stoichiometric reagents and harsh conditions. ucl.ac.uk The field is moving towards catalytic approaches that minimize waste and improve efficiency. ucl.ac.uk
Emerging areas of focus include the application of transition-metal catalysis. Iron, being abundant and having low toxicity, is an attractive option for developing new catalytic systems. beilstein-journals.org Researchers are exploring iron-based catalysts for various organic transformations that could be adapted for the synthesis of cyclobutane (B1203170) derivatives. beilstein-journals.org Another promising avenue is the use of copper-catalyzed reactions, which have shown versatility in forming carbon-carbon and carbon-nitrogen bonds, essential steps in constructing the cyclobutane core and introducing the amine functionality. beilstein-journals.org The development of heterogeneous catalytic systems, where the catalyst is in a different phase from the reactants, is also a key area of interest as it simplifies catalyst recovery and reuse. beilstein-journals.org
These advanced catalytic methods aim to improve upon key performance indicators in chemical synthesis, as outlined in the table below.
| Synthesis Metric | Traditional Methods | Goal of New Catalytic Systems |
| Atom Economy | Often low due to stoichiometric activators and byproducts. ucl.ac.uk | Maximize the incorporation of reactant atoms into the final product. |
| Step Economy | May involve multiple protection/deprotection steps. | Reduce the number of synthetic steps through tandem or one-pot reactions. beilstein-journals.org |
| Selectivity | May require chiral auxiliaries or resolving agents for stereocontrol. | Achieve high levels of stereoselectivity and regioselectivity directly. |
| Reaction Conditions | Can require high temperatures, pressures, or harsh reagents. | Operate under milder, more energy-efficient conditions. |
| Catalyst Loading | N/A (Stoichiometric Reagents) | Minimize catalyst usage while maintaining high yields and turnover numbers. |
The application of these next-generation catalytic systems could lead to more scalable, cost-effective, and environmentally friendly production of this compound, making it more accessible for broader research and application.
Application in Supramolecular Chemistry and Materials Science
The rigid, three-dimensional structure of the cyclobutane ring makes this compound an attractive building block, or tecton, for supramolecular chemistry and materials science. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, and van der Waals forces.
Compounds with similar functionalities, such as aminobenzoic acids, have been shown to facilitate the formation of complex supramolecular structures like sheets and fibrillar architectures. nih.gov The amino and carboxylate groups on the cyclobutane scaffold of this compound can act as hydrogen bond donors and acceptors, respectively. This allows for the programmed self-assembly of molecules into well-defined, higher-order structures.
Potential applications in this field are diverse and could include:
Crystal Engineering: The predictable geometry of the cyclobutane core can be used to design and construct crystalline materials with specific network topologies and properties, such as porous frameworks for gas storage or separation.
Gelators: Self-assembly in solution could lead to the formation of supramolecular gels, which have potential uses in areas like controlled release and tissue engineering.
Functional Materials: Incorporation of this scaffold into polymers could impart unique thermal or mechanical properties due to the rigidity of the four-membered ring.
The ability to functionalize both the amine and ester groups provides a versatile platform for tuning the intermolecular interactions and thus controlling the resulting supramolecular architecture.
Development of Advanced Imaging Probes and Chemical Tools
Molecular imaging is a powerful tool in biomedical research and clinical diagnostics, relying on probes that can selectively bind to biological targets and generate a detectable signal. The development of novel imaging probes requires scaffolds that are stable, can be readily modified, and possess favorable pharmacokinetic properties. mdpi.com this compound presents a promising scaffold for creating such probes for modalities like Positron Emission Tomography (PET) and fluorescence imaging. mdpi.comnih.gov
The general strategy for developing an imaging probe involves linking a targeting moiety (which binds to a specific biological molecule) to a signaling component (e.g., a radionuclide or a fluorophore). mdpi.com The cyclobutane ring can serve as a rigid linker between these two components, while the amine and ester groups offer convenient handles for chemical conjugation.
| Imaging Modality | Potential Role of the Cyclobutane Scaffold | Key Considerations |
| Positron Emission Tomography (PET) | Can be derivatized to incorporate a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18). nih.govnih.gov | The labeling process must be rapid and efficient due to the short half-lives of the isotopes. |
| Fluorescence Imaging | Can be conjugated to a fluorophore to create probes for detecting specific enzymes or biomarkers in cells or tissues. rsc.org | The probe must be able to enter cells and remain stable in a biological environment. |
| Magnetic Resonance Imaging (MRI) | Could be incorporated into larger structures that chelate paramagnetic metal ions like Gadolinium(III). rsc.org | Requires high stability of the metal complex to prevent toxicity. |
The development of a library of probes based on this scaffold could be an efficient strategy for screening and identifying new imaging agents for various diseases. rsc.org
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of large numbers of diverse molecules, known as libraries. nih.govijpsonline.com These libraries are then tested for biological activity in high-throughput screening (HTS) assays to identify "hit" compounds that can be further developed into new drugs. nih.govtamu.edu
This compound is an ideal candidate for inclusion in combinatorial libraries due to several key features:
Bifunctionality: The presence of a primary amine and a methyl ester allows for two independent points of diversification. The amine can be acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed and coupled with various amines.
Rigid Scaffold: The constrained cyclobutane ring provides a well-defined three-dimensional geometry, which is a desirable trait for molecules intended to interact with specific binding pockets of proteins. This reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and specificity.
Novelty: Cyclobutane-containing compounds are underrepresented in many screening libraries compared to five- and six-membered rings. Incorporating this scaffold increases the structural diversity of a library, enhancing the probability of finding novel hits.
The process of creating a library would involve systematically reacting the core scaffold with a collection of diverse building blocks, a technique known as parallel synthesis. ijpsonline.com This approach can generate thousands of distinct compounds that can then be screened against a wide range of biological targets. nih.govrsc.orgribbitt.com
Sustainable Synthesis and Green Chemistry Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. ucl.ac.uk The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it Future research on the synthesis of this compound will undoubtedly focus on these principles.
Key areas for developing a "greener" synthesis include:
Solvent Selection: A major focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net Research could explore the use of solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even aqueous reaction conditions. unibo.itnih.gov
Catalytic Routes: As mentioned in section 9.1, shifting from stoichiometric reagents to catalytic methods is a core principle of green chemistry. This reduces waste by generating fewer byproducts. ucl.ac.uk
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is crucial. This avoids the formation of low-value or waste byproducts.
Energy Efficiency: Utilizing catalytic methods that proceed at lower temperatures and pressures can significantly reduce the energy consumption of the synthesis.
The table below summarizes some green chemistry principles and their potential application to the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis |
| Waste Prevention | Employing catalytic reactions over stoichiometric ones to reduce byproduct formation. ucl.ac.uk |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives like water or bio-based solvents. nih.govethz.ch |
| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring synthetic routes that start from bio-derived materials rather than petroleum-based feedstocks. |
By integrating these approaches, future synthetic routes to this compound can be made more sustainable and economically viable.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-aminocyclobutanecarboxylate hydrochloride, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves esterification of 3-aminocyclobutanecarboxylic acid with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:
- Catalysts : Use of acid catalysts (e.g., HCl gas) for esterification.
- Temperature : Controlled conditions (e.g., 0–20°C) to prevent side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for high-purity isolates .
Q. Example Table: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–20°C | Minimizes decomposition |
| Catalyst Concentration | 1.2–1.5 equiv HCl | Maximizes esterification |
| Purification Method | Ethanol recrystallization | ≥98% purity |
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H-NMR (e.g., DMSO-d solvent) resolves cyclobutane ring protons and methyl ester signals. For example, a singlet at δ 3.79 ppm corresponds to the methyl ester group .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 162.1).
- X-ray Crystallography : Resolves stereochemistry of the cyclobutane ring and confirms salt formation .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
Methodological Answer:
- Solvent Systems : Use polar aprotic solvents (DMSO) for stock solutions, diluted in PBS (pH 7.4) for assays.
- Sonication : Brief sonication (5–10 min) enhances dissolution.
- Critical Micelle Concentration (CMC) : Add non-ionic surfactants (e.g., Tween-20) below CMC to avoid interference .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s role as an intermediate in bioactive molecule synthesis?
Methodological Answer: The amino and ester groups enable two key pathways:
- Nucleophilic Substitution : The amine reacts with electrophiles (e.g., acyl chlorides) to form amides.
- Ester Hydrolysis : Controlled hydrolysis yields carboxylic acid derivatives for peptide coupling.
Example : In drug synthesis, it participates in Michael additions or cycloadditions to generate β-lactam analogs .
Q. Table: Reaction Pathways and Applications
| Reaction Type | Reagents/Conditions | Application Example |
|---|---|---|
| Amide Bond Formation | EDC/NHS, pH 6.5–7.5 | Peptide-like drug candidates |
| Reductive Amination | NaBHCN, MeOH | Cyclobutane-based inhibitors |
Q. How can conflicting bioactivity data from different studies be resolved?
Methodological Answer: Contradictions often arise from:
- Purity Variability : Validate compound purity via HPLC (≥95%) before assays.
- Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times.
- Structural Confounders : Confirm stereochemistry (e.g., cis/trans isomers) via chiral HPLC .
Case Study : Discrepancies in enzyme inhibition (IC) values may stem from residual solvents (e.g., DMSO >0.1%) altering protein conformation .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2).
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with bioactivity .
Q. Example Table: Computational Parameters
| Tool | Target Protein | Key Interaction (e.g., H-bond with Asp-289) |
|---|---|---|
| AutoDock Vina | COX-2 | ΔG = -8.2 kcal/mol |
| GROMACS | Serine Proteases | RMSD < 2.0 Å over 50 ns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
